Introduction: The Strategic Importance of 2-Bromo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1H-pyrrolo[2,3-c]pyridine
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates can modulate potency, enhance physicochemical properties like solubility, and improve metabolic stability. The introduction of a bromine atom at the C2-position creates 2-bromo-1H-pyrrolo[2,3-c]pyridine, a highly versatile and valuable synthetic intermediate. The bromine handle serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure to build complex molecular architectures.[1][2]
This functionality has positioned 2-bromo-1H-pyrrolo[2,3-c]pyridine as a key building block in the development of novel therapeutics, particularly kinase inhibitors for oncology and anti-inflammatory agents.[3][4] This guide provides a detailed examination of the primary synthetic strategies for accessing this critical molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Chapter 1: Synthetic Strategy I: Direct Electrophilic Bromination
The most direct approach to synthesizing the target compound is through the electrophilic halogenation of the parent 1H-pyrrolo[2,3-c]pyridine heterocycle. This strategy leverages the intrinsic electronic properties of the azaindole core.
Mechanistic Rationale and Regioselectivity
The 6-azaindole nucleus is an aromatic system where the five-membered pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack, while the six-membered pyridine ring is electron-deficient.[5] Electrophilic substitution, therefore, occurs preferentially on the pyrrole moiety. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a σ-complex). Attack at the C2 position is generally favored for pyrroles, although the regioselectivity can be influenced by the specific azaindole isomer and reaction conditions. For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack occurs predominantly at the C3 position.[6] However, for the 6-azaindole isomer, careful control of reaction conditions is necessary to achieve selective C2 bromination and avoid potential side products from C3 attack or polybromination.[7]
The use of a mild brominating agent like N-Bromosuccinimide (NBS) at low temperatures is crucial. NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction's exothermicity and improve selectivity for mono-bromination at the most reactive site.
Caption: Mechanism of Direct C2-Bromination.
Detailed Experimental Protocol
Objective: To synthesize 2-bromo-1H-pyrrolo[2,3-c]pyridine via direct bromination of the parent heterocycle using N-Bromosuccinimide.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-pyrrolo[2,3-c]pyridine | 118.14 | 1.0 g | 8.46 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.58 g | 8.89 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with 1H-pyrrolo[2,3-c]pyridine (1.0 g, 8.46 mmol) and dissolved in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath. This low temperature is critical to moderate the reactivity and enhance regioselectivity.
-
Reagent Addition: N-Bromosuccinimide (1.58 g, 8.89 mmol, 1.05 equivalents) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Workup: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to afford 2-bromo-1H-pyrrolo[2,3-c]pyridine as a solid.
Chapter 2: Synthetic Strategy II: De Novo Ring Construction
An alternative and often more controlled method involves constructing the azaindole skeleton from a pre-functionalized pyridine precursor. This approach, known as de novo synthesis, provides excellent control over the final substitution pattern. The Bartoli reaction is a prominent example of this strategy, enabling the formation of a pyrrole ring onto a pyridine core.[4]
Rationale and Workflow
The Bartoli reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent to form an indole or azaindole.[4] To obtain the desired 2-bromo product, a strategy would involve first constructing the 1H-pyrrolo[2,3-c]pyridine core from a suitable nitropyridine and subsequently performing a selective bromination, or using a starting material that already guides the desired substitution. A more direct de novo approach might involve a cascade C-N cross-coupling/Heck reaction.[8]
Below is a conceptual workflow illustrating a multi-step synthesis starting from a commercially available pyridine derivative.
Caption: Conceptual workflow for a de novo synthesis.
Illustrative Protocol: Bartoli-based Synthesis
Objective: To construct the 1H-pyrrolo[2,3-c]pyridine core using a Bartoli reaction, followed by selective bromination.
Step A: Synthesis of 1H-pyrrolo[2,3-c]pyridine from 4-Chloro-3-nitropyridine
-
Grignard Preparation: In a flame-dried, three-necked flask under nitrogen, magnesium turnings are covered with anhydrous THF. A crystal of iodine is added to initiate the reaction. A solution of vinyl bromide in THF is added dropwise to form vinylmagnesium bromide.
-
Bartoli Reaction: The solution of vinylmagnesium bromide is cooled to 0 °C. A solution of 4-chloro-3-nitropyridine in anhydrous THF is added slowly. The reaction is stirred for several hours at room temperature.[4]
-
Workup: The reaction is carefully quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, dried, and concentrated.
-
Purification: The crude product is purified via column chromatography to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Dechlorination: The 4-chloro-1H-pyrrolo[2,3-c]pyridine is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove the chloro group, yielding the parent 1H-pyrrolo[2,3-c]pyridine.
Step B: Bromination
The 1H-pyrrolo[2,3-c]pyridine obtained from Step A is then brominated according to the protocol described in Chapter 1.2 . This two-part approach ensures that the bromination is performed on a clean, pre-formed heterocyclic system, providing a high degree of control.
Chapter 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-bromo-1H-pyrrolo[2,3-c]pyridine.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 12.0 (br s, 1H, NH), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H). Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 145.2, 142.8, 128.5, 125.1, 115.9, 105.4, 101.2. Note: One carbon signal for the C-Br bond may be broad or have a low intensity. |
| MS (ESI) | m/z: Calculated for C₇H₅BrN₂ [M+H]⁺: 196.97; Found: 196.9. |
Conclusion
The synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine can be effectively achieved through two primary strategies. Direct electrophilic bromination offers the most atom-economical and straightforward route, but it demands strict control over reaction conditions—particularly temperature and the choice of brominating agent—to ensure high regioselectivity for the desired C2-isomer. The de novo synthesis approach, while more laborious, provides unparalleled control over the substitution pattern by building the heterocyclic core from specifically chosen precursors. The choice between these methods will depend on the scale of the synthesis, the availability of starting materials, and the specific purity requirements for subsequent applications in the drug development pipeline.
References
-
Herbert, R., & Wood, M. L. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 15, 2335-2341. Retrieved from [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1234. Retrieved from [Link]
-
Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3154–3157. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Larsen, F. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(1), 1. Retrieved from [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 1-20. Retrieved from [Link]
Sources
- 1. Buy 2-bromo-1H-pyrrolo[2,3-c]pyridine | 885272-38-8 [smolecule.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Figure 1. Chemical Structure of 2-bromo-1H-pyrrolo[2,3-c]pyridine.
